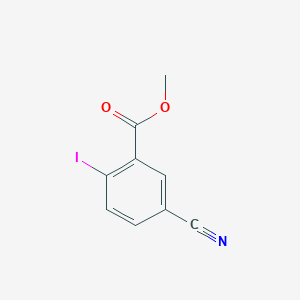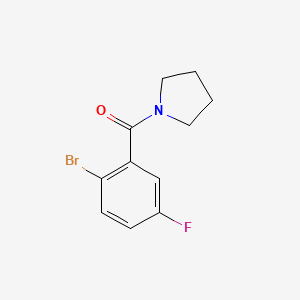
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone
Overview
Description
“(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.11 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is 1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone” is a solid substance . Its molecular weight is 272.11 .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of this compound, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the ring allows for increased three-dimensional coverage, which can lead to the discovery of novel biologically active compounds. This compound, with its pyrrolidine moiety, could be pivotal in the synthesis of new drugs with selective biological targets.
Biological Activity Profiling
Steric factors and the structure-activity relationship (SAR) of compounds like (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone are crucial in determining their biological activity . Research into this compound can provide insights into how different substituents and stereochemistry affect its binding to biological targets, which is essential for the development of new therapeutic agents.
Antiviral Research
Compounds containing pyrrolidine structures have shown potential in antiviral research. For instance, derivatives of pyrrolidine have been reported to exhibit inhibitory activity against various viruses, including influenza and hepatitis C . This suggests that (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone could be a valuable scaffold for developing new antiviral agents.
Suzuki-Miyaura Cross-Coupling
This compound can be used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and heterobiaryls . These types of reactions are fundamental in creating complex organic molecules, which have applications ranging from materials science to pharmaceuticals.
Heterocyclic Chemistry
The bromo and fluoro substituents on the benzene ring make it a prime candidate for further functionalization in heterocyclic chemistry. This can lead to the creation of diverse heterocyclic compounds with a wide range of biological activities, such as antibacterial, antifungal, and antitumor properties .
Stereochemical Studies
Due to the stereogenicity of carbons in the pyrrolidine ring, this compound can be used to study the effects of stereochemistry on drug efficacy. Different stereoisomers can have varying biological profiles, which is significant for understanding the interaction of drug candidates with enantioselective proteins .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a component of this compound, is a versatile scaffold used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Based on the biological activities of structurally similar compounds, it can be hypothesized that this compound may exert a variety of effects at the molecular and cellular levels, potentially influencing cell signaling, enzyme activity, and gene expression .
properties
IUPAC Name |
(2-bromo-5-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSARSUANLDDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640959 | |
| Record name | (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |
CAS RN |
951884-12-1 | |
| Record name | (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




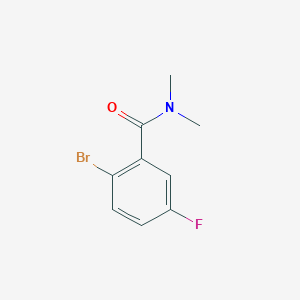
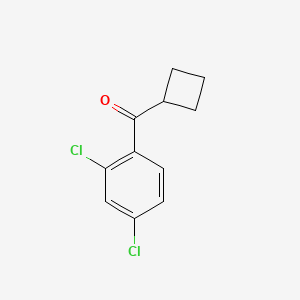
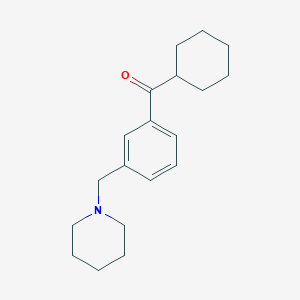
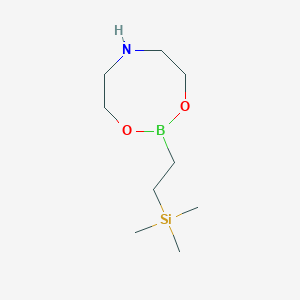

![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)
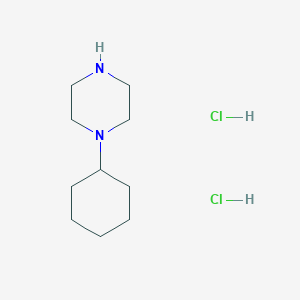
![Calcium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate;5-(methylamino)-2-[[(2S,3R,5R,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/no-structure.png)

![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)

